2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride, also known as FTY720 or fingolimod, is a synthetic sphingosine-1-phosphate (S1P) receptor modulator. It was originally developed as an immunosuppressant drug for the treatment of multiple sclerosis (MS). However, it has since been found to have potential therapeutic applications in other diseases such as cancer, asthma, and transplant rejection.
Mécanisme D'action
2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride works by binding to S1P receptors on immune cells, causing them to become internalized and degraded. This results in a decrease in the number of immune cells circulating in the blood and a reduction in their ability to cause inflammation and tissue damage. This compound also has effects on other cell types such as endothelial cells and cancer cells, although the exact mechanisms are not fully understood.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in addition to its immunomodulatory properties. It can cause a decrease in heart rate and blood pressure, which is thought to be due to its effects on S1P receptors in the heart and blood vessels. This compound has also been found to have effects on the central nervous system, including promoting remyelination and reducing neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride is that it has been extensively studied in both preclinical and clinical settings, making it a well-characterized compound. It is also relatively easy to synthesize and has a long half-life in the body, allowing for once-daily dosing. However, this compound can have off-target effects on other cell types and may not be effective in all patients, particularly those with progressive forms of MS.
Orientations Futures
There are a number of potential future directions for research on 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride. One area of interest is in combination therapies for the treatment of MS and other diseases. This compound has been shown to have synergistic effects with other drugs such as interferon-beta and natalizumab, and further studies are needed to determine the optimal combinations and dosing regimens.
Another area of interest is in the development of new S1P receptor modulators with improved selectivity and efficacy. This compound has off-target effects on other cell types, which can limit its therapeutic potential and cause side effects. By developing compounds that selectively target specific S1P receptors, it may be possible to achieve greater therapeutic efficacy with fewer side effects.
Overall, this compound is a promising compound with potential applications in a variety of diseases. Further research is needed to fully understand its mechanisms of action and to develop optimal treatment strategies.
Méthodes De Synthèse
2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride is synthesized through a multistep process starting from commercially available compounds. The key step involves the reaction of 2-amino-1-butanol with 5-(3-chlorophenyl)-2-furfural in the presence of a catalyst to form the intermediate 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol. This intermediate is then converted to the hydrochloride salt form through a precipitation reaction with hydrochloric acid.
Applications De Recherche Scientifique
2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been extensively studied for its immunomodulatory properties in the treatment of MS. It works by binding to S1P receptors on immune cells, preventing them from exiting lymph nodes and entering the central nervous system where they can cause inflammation and damage to myelin. Clinical trials have shown that this compound can reduce relapse rates and slow the progression of disability in patients with relapsing-remitting MS.
In addition to MS, this compound has also shown promise in the treatment of other diseases such as cancer. It has been found to have anti-tumor effects by inhibiting angiogenesis and inducing apoptosis in cancer cells. This compound has also been studied for its potential use in preventing transplant rejection and treating asthma.
Propriétés
IUPAC Name |
2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2.ClH/c1-2-13(10-18)17-9-14-6-7-15(19-14)11-4-3-5-12(16)8-11;/h3-8,13,17-18H,2,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPQMKLTMPSWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.